![molecular formula C12H11N3O B8569880 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8569880.png)
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a 4-methoxybenzyl group and a cyano group at the 4-position
准备方法
The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile typically involves the condensation of 4-methoxybenzyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反应分析
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of pyrazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives.
科学研究应用
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: This compound also features a 4-methoxybenzyl group but has an indole ring instead of a pyrazole ring.
1-(4-Methoxybenzyl)piperazine: This compound contains a piperazine ring and is used as a pharmaceutical intermediate.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-16-12-4-2-10(3-5-12)8-15-9-11(6-13)7-14-15/h2-5,7,9H,8H2,1H3 |
InChI 键 |
WBLQVCBIBKNSHQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Tert-butoxy)-2-isopropoxy-7-vinylbenzo[d]thiazole](/img/structure/B8569805.png)
![N-[2-(2,4-dichlorophenoxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B8569812.png)
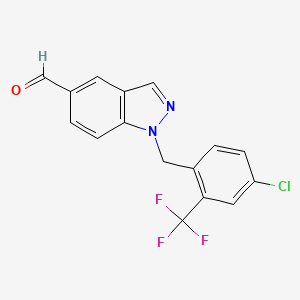
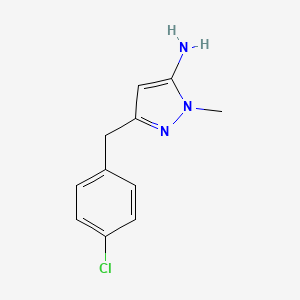
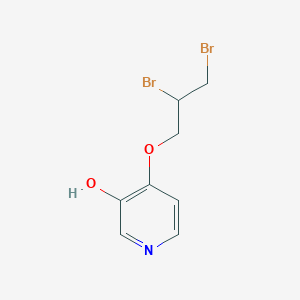
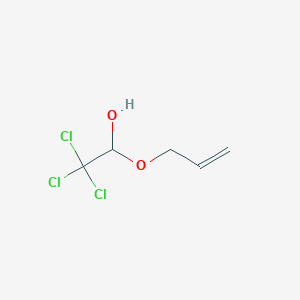
![(R)-Spiro[2.5]octane-1-carboxylic acid](/img/structure/B8569851.png)
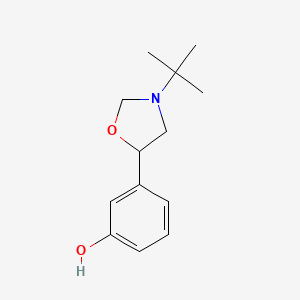
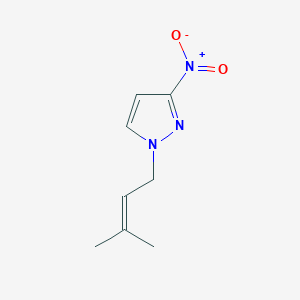
![Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B8569875.png)
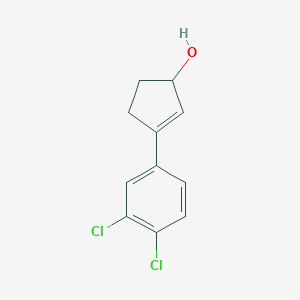
![2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate](/img/structure/B8569891.png)
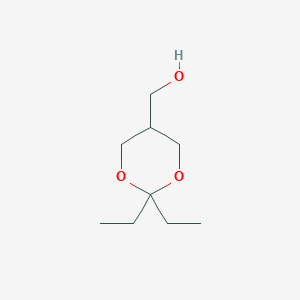
![2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine](/img/structure/B8569915.png)
